Clinical Neuroendocrine Attenuation: Pivagabine Blunts Human HPA Axis Reactivity vs. Placebo
In a double-blind, placebo-controlled study of 20 healthy male subjects undergoing psychosocial stress (Stroop task, public speaking, mental arithmetic), pivagabine (900 mg BID for 7 days) significantly blunted stress-induced increases in adrenocorticotropic hormone (ACTH), cortisol (CORT), norepinephrine (NE), and epinephrine (EPI) compared to placebo [1]. This effect was accompanied by reduced heart rate (HR) and systolic blood pressure (SBP) responses, directly demonstrating in vivo HPA axis and sympathoadrenal modulation in humans [1].
| Evidence Dimension | Attenuation of stress-induced neuroendocrine and cardiovascular responses |
|---|---|
| Target Compound Data | Pivagabine (900 mg BID, 7 days): ACTH, CORT, NE, and EPI responses to stress were significantly blunted; HR and SBP responses also blunted. |
| Comparator Or Baseline | Placebo (11 subjects): NE, EPI, ACTH, and CORT levels were significantly elevated after stress exposure on both day 1 and day 8. |
| Quantified Difference | Pivagabine treatment group showed significant blunting of all measured stress-induced responses, whereas placebo group showed no attenuation (persistent stress response). |
| Conditions | Human subjects, psychosocial stress model (Stroop task, public speaking, mental arithmetic), double-blind, placebo-controlled, 7-day treatment. |
Why This Matters
Demonstrates clinically relevant, quantifiable HPA axis modulation in humans, distinguishing pivagabine from anxiolytics that lack robust neuroendocrine normalization.
- [1] Gerra G, et al. Pivagabine effects on neuroendocrine responses to experimentally-induced psychological stress in humans. Behav Brain Res. 2001;122(1):93-101. View Source
